3-(Adamantan-1-yl)propan-1-amine
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Overview
Description
3-(Adamantan-1-yl)propan-1-amine is an organic compound featuring an adamantane moiety attached to a propylamine chain Adamantane, a diamondoid hydrocarbon, is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-yl)propan-1-amine typically involves the reaction of adamantane derivatives with appropriate reagents. One common method includes the alkylation of adamantane with 1-bromopropane, followed by the conversion of the resulting 1-(Adamantan-1-yl)propane to the corresponding amine via reductive amination. The reaction conditions often involve the use of palladium-based catalysts and triphenylphosphines .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Adamantan-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives like sulfonamides or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sulfonyl chlorides or isocyanates are employed under mild conditions.
Major Products
The major products formed from these reactions include various functionalized adamantane derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
3-(Adamantan-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Industry: The compound is used in the production of high-performance materials and as an additive in lubricants and coatings
Mechanism of Action
The mechanism of action of 3-(Adamantan-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the adamantane core .
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)ethanamine: Similar structure but with an ethylamine chain.
1-(Adamantan-1-yl)methanamine: Contains a methanamine chain instead of a propylamine chain.
3-(Adamantan-1-yl)propan-2-amine: Similar structure with the amine group on the second carbon of the propyl chain.
Uniqueness
3-(Adamantan-1-yl)propan-1-amine is unique due to its specific chain length and position of the amine group, which confer distinct physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C13H23N |
---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
3-(1-adamantyl)propan-1-amine |
InChI |
InChI=1S/C13H23N/c14-3-1-2-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-9,14H2 |
InChI Key |
HNXIGOCDOCHMQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCCN |
Origin of Product |
United States |
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